2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPPDHULQMPMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247628-40-5 | |
| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Notes and Protocols for the Evaluation of Triazole Derivatives as Antitubercular Agents
For: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming over a million lives annually.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new antitubercular drugs with novel mechanisms of action.[1]
Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the triazole nucleus has emerged as a privileged scaffold. Triazoles, five-membered rings containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. Derivatives of both isomers have demonstrated a wide spectrum of biological activities, including potent antimycobacterial effects.[2] Their appeal lies in their metabolic stability, capacity for hydrogen bonding, and their role as effective pharmacophores that can be synthesized with high efficiency, particularly via "click chemistry".[3][4]
Molecules incorporating the triazole moiety have shown promise against both drug-sensitive and resistant Mtb strains, often by targeting key enzymes essential for the pathogen's survival.[2][5] Identified targets include enzymes involved in cell wall synthesis like decaprenylphosphoryl-β-D-ribofuranose-2'-oxidase (DprE1) and UDP-galactopyranose mutase (UGM), as well as other critical proteins like InhA and FtsZ.[5][6]
This document serves as a comprehensive technical guide for research teams engaged in the discovery and preclinical evaluation of novel triazole derivatives as antitubercular agents. It provides field-proven, step-by-step protocols for the synthesis, in vitro screening, and in vivo efficacy assessment of these compounds, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible outcomes.
Part 1: Synthesis of Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally reliable method for the synthesis of 1,2,3-triazole derivatives. Its high efficiency, mild reaction conditions, and broad functional group tolerance make it ideal for creating diverse libraries of compounds for screening.[3][4]
Diagram: General Structures of Triazole Isomers
Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.
Protocol 1.1: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole Derivative
This protocol describes a representative synthesis of a triazole derivative by coupling an organic azide with a terminal alkyne.
Causality: The choice of a copper(I) catalyst is critical as it dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted regioisomer, which is crucial for consistent structure-activity relationship (SAR) studies. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt, preventing oxidative side reactions.
Materials:
-
Organic Azide (e.g., Benzyl azide), 1.0 eq
-
Terminal Alkyne (e.g., Phenylacetylene), 1.0 eq
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 0.05 eq (5 mol%)
-
Sodium Ascorbate, 0.10 eq (10 mol%)
-
Solvent: Tert-butanol/Water (1:1 mixture)
-
Dichloromethane (DCM) and Saturated Sodium Bicarbonate solution for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water (approx. 0.2 M concentration).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.10 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract three times with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted-1,2,3-triazole product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Synthetic Workflow for 1,2,3-Triazole Derivatives
Caption: Workflow for CuAAC synthesis of 1,2,3-triazole derivatives.
Part 2: In Vitro Evaluation of Antitubercular Activity and Cytotoxicity
The primary goal of in vitro screening is to identify compounds with potent activity against Mtb while exhibiting minimal toxicity to mammalian cells. This dual assessment is critical for establishing a therapeutic window.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[7] It is reliable, efficient, and requires no specialized equipment beyond a plate reader.
Principle: The assay uses the redox indicator Alamar Blue (resazurin). Metabolically active, viable Mtb cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Inhibition of growth by an active compound prevents this reduction, so the well remains blue.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) strain.[8]
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
96-well flat-bottom microplates.
-
Test compounds (triazole derivatives) dissolved in DMSO.
-
Positive control drugs: Isoniazid (INH) and Rifampicin (RIF).
-
Alamar Blue reagent.
-
Sterile water with 20% Tween 80.
Procedure:
-
Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture to a McFarland standard of 1, then dilute 1:50 in broth to get the final inoculum.
-
Compound Plating: Add 100 µL of sterile deionized water to all outer-rim wells of the 96-well plate to prevent evaporation. In the remaining wells, serially dilute the test compounds twofold across the plate, typically from 100 µg/mL to 0.09 µg/mL. The final volume in each well should be 100 µL. Include wells for a 'no drug' positive growth control and a 'no bacteria' sterile control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with parafilm or a plate sealer and incubate at 37°C for 5-7 days.
-
Assay Development: After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading Results: Read the results visually or using a microplate reader (absorbance at 570 nm and 600 nm). A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]
Protocol 2.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound exhibits 50% toxicity (IC₅₀) towards a mammalian cell line (e.g., Vero, kidney epithelial cells, or HepG2, liver cells), providing a measure of its general cytotoxicity.[8]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Vero or HepG2 cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
96-well flat-bottom microplates.
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Incubate for another 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability versus the compound concentration.
Data Interpretation and Presentation
The therapeutic potential of a compound is initially assessed by its Selectivity Index (SI) , calculated as:
SI = IC₅₀ (Mammalian Cells) / MIC (Mtb)
A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells, which is a desirable characteristic for a drug candidate.
Table 1: Hypothetical In Vitro Activity Data for a Series of Triazole Derivatives
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. Mtb H37Rv | IC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI) |
| TZ-01 | Phenyl | 4-Fluorophenyl | 6.25 | >100 | >16 |
| TZ-02 | Phenyl | 4-Chlorophenyl | 3.12 | >100 | >32 |
| TZ-03 | Phenyl | 4-Nitrophenyl | 1.56 | 85 | 54.5 |
| TZ-04 | Cyclohexyl | 4-Chlorophenyl | 12.5 | >100 | >8 |
| Isoniazid | - | - | 0.06 | >250 | >4166 |
| Rifampicin | - | - | 0.12 | 95 | 791 |
This table illustrates how SAR can be inferred. For instance, the data suggests that electron-withdrawing groups at the para-position of the R² phenyl ring (TZ-02, TZ-03) may enhance antitubercular activity compared to an electron-donating group (TZ-01).
Part 3: Elucidating the Mechanism of Action
While not a primary screening step, understanding a compound's mechanism of action is vital for lead optimization. For triazoles, several key Mtb enzymes are potential targets.[5]
Diagram: Potential Mechanism of Action of Triazole Derivatives
Caption: Inhibition of DprE1 enzyme by a triazole derivative, disrupting cell wall synthesis.
Part 4: In Vivo Efficacy Assessment in a Murine Model
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy within a complex biological system. The mouse model is the most common for preclinical TB drug testing.[9][10]
Protocol 4.1: Acute Murine Model of Tuberculosis Infection
This model is used for rapid screening to see if a compound can reduce bacterial load in the short term.[11]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old C57BL/6 or BALB/c mice.
-
Mycobacterium tuberculosis H37Rv.
-
Aerosol infection chamber.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control drug (e.g., Isoniazid).
Procedure:
-
Infection: Infect mice with a low dose of Mtb H37Rv (approx. 100-200 CFU/lungs) via the aerosol route. This route mimics the natural course of human infection.
-
Acclimatization: Allow the infection to establish for 2-3 weeks.
-
Treatment Initiation: Randomize mice into treatment groups (typically n=5-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Isoniazid at 25 mg/kg).
-
Group 3: Test Compound (e.g., Triazole derivative at a specific dose).
-
-
Dosing: Administer treatment daily via oral gavage for 2-4 weeks.
-
Efficacy Evaluation: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU/organ).
-
Data Analysis: Compare the log₁₀ CFU counts between the treated groups and the vehicle control group. A statistically significant reduction (e.g., >1-log₁₀ reduction) in CFU indicates compound efficacy.
Diagram: Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for assessing antitubercular drug efficacy in a mouse model.
Conclusion and Future Perspectives
The protocols and guidelines presented here outline a systematic approach for the identification and preclinical validation of novel triazole derivatives as antitubercular drug candidates. This pathway, from rational synthesis and robust in vitro screening to definitive in vivo efficacy testing, provides the necessary framework for advancing promising compounds through the drug discovery pipeline. Future work should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the efficacy of these novel agents in combination with existing TB drugs could reveal synergistic interactions that may lead to shorter, more effective treatment regimens, a critical goal in the global fight against tuberculosis.
References
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Shaikh, M. H., Subhedar, D. D., Nawale, L., Sarkar, D., Kalam Khan, F. A., Sangshetti, J. N., & Shingate, B. B. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MedChemComm, 6(8), 1505-1513. [Link]
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Shaikh, M. H., Subhedar, D. D., Nawale, L., Sarkar, D., Kalam Khan, F. A., Sangshetti, J. N., & Shingate, B. B. (2015). 1,2,3-Triazole derivatives as antitubercular agents: synthesis, biological evaluation and molecular docking study. RSC Publishing. [Link]
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Al-Balas, Q., Al-Zoubi, R. M., Al-Far, D., Atrooz, O. M., & Hassan, M. A. (2019). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Molecules, 24(18), 3362. [Link]
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ResearchGate. (n.d.). Triazole derivatives and their anti-tubercular activity. [Link]
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Singh, P., Kumar, A., & Singh, A. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega, 8(23), 20688–20701. [Link]
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Gomes, M. N., de Oliveira, T. M., de Almeida, M. V., da Silva, A. C. G., de Souza, M. V. N., & de Almeida, L. K. S. (2020). Novel 1,2,3-Triazole Derivatives for Use against Mycobacterium tuberculosis H37Rv (ATCC 27294) Strain. Journal of Medicinal Chemistry, 63(17), 9348–9357. [Link]
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Pitucha, M., Swatko-Ossor, M., Wysocki, W., Drozd, M., Ginalska, G., & Pachuta-Stec, A. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]
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Prasanna, S., & Harish, G. (2017). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology, 10(10), 3465-3469. [Link]
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Pitucha, M., Swatko-Ossor, M., Wysocki, W., Drozd, M., Ginalska, G., & Pachuta-Stec, A. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
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Li, Y., Zhang, S., Liu, Y., Wu, H., & Liu, Z. (2017). Triazole derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 138, 542-557. [Link]
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Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01379-20. [Link]
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Rhee, J. G., et al. (2005). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 49(5), 1947-1951. [Link]
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Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
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In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]
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Sharma, S., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6692. [Link]
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Shi, L., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 717. [Link]
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Wang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 222. [Link]
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Application Notes & Protocols: 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid for Fragment Library Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid as a versatile fragment for library synthesis in the context of Fragment-Based Drug Discovery (FBDD). We present its underlying design principles, a detailed, field-proven synthetic protocol, methodologies for its incorporation into a diverse chemical library via parallel amide coupling, and robust quality control (QC) and screening paradigms.
Introduction: The Strategic Value of the Cyanotriazole Acetic Acid Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD identifies low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for chemical elaboration into potent, drug-like candidates.
The selection of fragments is a critical determinant of success in any FBDD campaign. Ideal fragments should possess desirable physicochemical properties, offer clear vectors for synthetic elaboration, and contain chemical motifs known to engage in favorable interactions with protein targets.
This compound is an exemplary fragment that meets these criteria. Its design is rooted in the widely accepted "Rule of Three," which provides guidelines for effective fragment properties.[2][3]
| Property | "Rule of Three" Guideline | This compound |
| Molecular Weight | < 300 Da | 152.12 Da |
| cLogP | ≤ 3 | Approx. -0.5 to 0.5 (calculated) |
| Hydrogen Bond Donors | ≤ 3 | 1 (from carboxylic acid) |
| Hydrogen Bond Acceptors | ≤ 3 | 4 (2 triazole nitrogens, 1 nitrile nitrogen, 1 carbonyl oxygen) |
| Rotatable Bonds | ≤ 3 | 2 |
The fragment's core, a 1,2,4-triazole, is a well-established bioisostere for esters and amides, prized for its metabolic stability and ability to participate in hydrogen bonding. The cyano group provides a strong dipole and an additional hydrogen bond acceptor, while the acetic acid moiety serves as a versatile chemical handle for library synthesis, primarily through robust amide bond formation. This "poised" nature of the fragment facilitates rapid downstream synthetic elaboration, a key advantage in accelerating hit-to-lead campaigns.[4]
The following workflow illustrates the central role of this fragment within a typical FBDD campaign.
Caption: High-level workflow for an FBDD campaign utilizing the cyanotriazole fragment.
Synthesis of this compound
The synthesis of the title fragment is a robust, two-step process involving N-alkylation of the commercially available 3-cyano-1H-1,2,4-triazole followed by saponification of the resulting ester. This approach is reliable and avoids harsh conditions that could compromise the integrity of the heterocyclic core.
Caption: Two-step synthetic pathway to the target fragment.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| 3-cyano-1H-1,2,4-triazole | ≥95% | Sigma-Aldrich, Alfa Aesar, Apollo Scientific[3][5] |
| Ethyl bromoacetate | ≥98% | Standard chemical supplier |
| Potassium carbonate (K₂CO₃) | Anhydrous | Standard chemical supplier |
| Dimethylformamide (DMF) | Anhydrous | Standard chemical supplier |
| Lithium hydroxide (LiOH) | Monohydrate | Standard chemical supplier |
| Tetrahydrofuran (THF) | Reagent Grade | Standard chemical supplier |
| Hydrochloric acid (HCl) | 1M Aqueous | Standard chemical supplier |
| Ethyl acetate | Reagent Grade | Standard chemical supplier |
| Brine (Saturated NaCl) | --- | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard chemical supplier |
| Standard laboratory glassware | --- | --- |
| Magnetic stirrer with heating | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
Protocol: Step 1 - Synthesis of Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyano-1H-1,2,4-triazole (5.0 g, 53.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (11.0 g, 79.7 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous DMF. Stir the resulting suspension at room temperature.
-
Alkylation: Add ethyl bromoacetate (6.5 mL, 58.4 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The starting triazole is polar, while the product ester is significantly less polar.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). The water washes are critical for removing residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester, typically as a pale yellow oil or solid.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol: Step 2 - Saponification to this compound
-
Setup: Dissolve the crude ethyl ester from Step 1 (approx. 53.1 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (4.45 g, 106.2 mmol, 2.0 equiv.) to the solution. Stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has been completely consumed.[6][7][8]
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the product under high vacuum to a constant weight. The final product should be a white to off-white solid.
Application in Parallel Library Synthesis
The synthesized carboxylic acid fragment is an ideal building block for creating a diverse library of amides using a collection of primary and secondary amines. Parallel synthesis platforms can be leveraged to rapidly generate hundreds of distinct compounds.
Caption: Workflow for parallel amide library synthesis.
General Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
-
Stock Solutions:
-
Acid Stock: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Amine Stock: Prepare a 0.2 M solution of each unique amine building block in anhydrous DMF in individual wells of a 96-well plate.
-
Coupling Reagent Stock: Prepare a 0.4 M solution of HATU (or a similar coupling reagent) in anhydrous DMF.[9][10]
-
Base Stock: Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Assembly (in a new 96-well reaction block):
-
To each well, add 100 µL of the Acid Stock (20 µmol, 1.0 equiv.).
-
To each corresponding well, add 100 µL of the appropriate Amine Stock (20 µmol, 1.0 equiv.).
-
Add 100 µL of the Coupling Reagent Stock (40 µmol, 2.0 equiv.).
-
Add 100 µL of the Base Stock (80 µmol, 4.0 equiv.).
-
-
Incubation: Seal the reaction plate and shake at room temperature for 12-16 hours.
-
Quenching & Workup: Add 200 µL of water to each well to quench the reaction. The purification can be performed using automated parallel liquid-liquid extraction or solid-phase extraction (SPE) systems.
-
Final Plate Preparation: After purification, evaporate the solvent and reconstitute the final compounds in a desired solvent (e.g., DMSO) at a standard concentration (e.g., 10 mM) for storage and screening.
Quality Control for Fragment and Library
Rigorous quality control is non-negotiable to ensure that screening results are reliable.[4][11] The identity, purity, and solubility of both the core fragment and the final library members must be confirmed.
| QC Method | Parameter Assessed | Acceptance Criteria |
| LC-MS | Purity & Identity | Purity ≥ 95% (by UV/ELSD); Mass confirmation [M+H]⁺ or [M-H]⁻ within ± 0.1 Da |
| ¹H NMR | Structure & Identity | Spectrum consistent with proposed structure; absence of significant impurities |
| Solubility | Aqueous Solubility | ≥ 200 µM in screening buffer (method-dependent) |
QC Protocols
-
LC-MS: Analyze a small aliquot of each compound on a standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
¹H NMR: For the core fragment, acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). For the library, a random sampling of 5-10% of the wells is typically sufficient to validate the robustness of the synthesis protocol.
-
Aqueous Solubility: Can be assessed using various methods, including nephelometry or by analyzing the supernatant of a saturated solution via NMR or HPLC. Solubility in the specific screening buffer is paramount.
Screening Methodologies
Once a high-quality library is established, it can be screened against the biological target of interest. Due to the low affinity of fragments, highly sensitive biophysical techniques are required.
-
Nuclear Magnetic Resonance (NMR): Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful primary screening tools.[1][12] They detect binding by observing changes in the NMR signals of the fragments themselves, consuming relatively little protein.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can detect weak binding events in real-time by measuring changes in the refractive index upon fragment binding to a target immobilized on a sensor chip.[9] It provides valuable kinetic data (k_on, k_off) and affinity (K_D) measurements.
-
X-ray Crystallography: Soaking target protein crystals with a cocktail of fragments can reveal their binding modes at atomic resolution, providing invaluable structural information for the subsequent hit-to-lead optimization process.
Conclusion
This compound represents a high-value, strategically designed fragment for FBDD campaigns. Its favorable physicochemical properties, straightforward and robust synthesis, and versatile chemical handle for library elaboration make it an excellent starting point for discovering novel chemical matter. The protocols outlined in this document provide a comprehensive framework for its synthesis, library construction, quality control, and application in screening, enabling research teams to efficiently leverage this fragment in their drug discovery programs.
References
-
Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656-1662. [Link]
-
Sreeramulu, S., Richter, C., Kuehn, T., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(10-11), 555–563. [Link]
-
Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-7. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Pell, A. J., et al. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 439-468. [Link]
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]
-
Hanzawa, H., & Takizawa, T. (2014). NMR screening for FBDD. The 53rd Annual Meeting of the NMR Society of Japan. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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- 12. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Triazole Cyclocondensation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triazole Cyclocondensation. This guide is designed to provide you, our fellow researchers and innovators, with practical, in-depth solutions to common challenges encountered during the synthesis of 1,2,3-triazoles, particularly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We understand that while CuAAC is a cornerstone of "click chemistry" for its reliability and specificity, side reactions can still arise, leading to diminished yields, complex purification, and compromised results.
This resource is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively design more robust and efficient experiments in the future.
Section 1: Understanding the Core Reaction & Potential Pitfalls
The CuAAC reaction is prized for its high yields and regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle hinges on the copper(I) oxidation state, which activates a terminal alkyne for cycloaddition with an azide.[1][2] However, the instability of Cu(I), which can be oxidized to the catalytically inactive Cu(II) state, is the root of many common problems.[3]
The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser-Hay coupling, which leads to the formation of symmetric 1,3-diynes.[3][4][5] This process is often mediated by Cu(II) species, directly competing with the desired triazole formation and consuming your starting material.[3]
Caption: Core CuAAC pathway vs. oxidative side reaction.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental observations and provides actionable solutions based on mechanistic reasoning.
Issue 1: My TLC/LC-MS shows a significant byproduct with a mass corresponding to a dimer of my starting alkyne.
-
Question: I'm seeing a lot of alkyne homocoupling (Glaser coupling). What is causing this and how can I prevent it?
-
Probable Cause: This is a classic sign of excessive copper(II) in your reaction mixture. Cu(I) is readily oxidized to Cu(II) by dissolved oxygen, and Cu(II) can mediate the oxidative coupling of your alkyne.[3] This not only creates a difficult-to-remove byproduct but also depletes the active Cu(I) catalyst required for the triazole formation, leading to low yields of your desired product.
-
Recommended Solutions:
-
Incorporate a Reducing Agent: The most common and effective solution is to add a reducing agent to regenerate Cu(I) from any Cu(II) that forms. Sodium ascorbate is the standard choice and should be used in slight excess.[6][7] This simple addition often completely suppresses the formation of oxidative homocoupling products.[6]
-
Deoxygenate Your Solvents: Before starting your reaction, thoroughly sparge your solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This removes dissolved oxygen, the primary culprit for Cu(I) oxidation.[7]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. This prevents atmospheric oxygen from entering the reaction vessel.
-
Issue 2: The reaction is very sluggish or has stalled completely, with starting materials remaining even after extended time.
-
Question: My CuAAC reaction isn't going to completion. Why is my yield so low?
-
Probable Cause: Low yields or stalled reactions are typically due to catalyst deactivation or insufficient catalyst activity. This can stem from several factors:
-
Catalyst Oxidation: As in Issue 1, the oxidation of Cu(I) to Cu(II) effectively stops the catalytic cycle.[3][7]
-
Poor Catalyst Solubility: If the copper source is not fully dissolved, the concentration of active catalyst in the solution will be too low.
-
Inhibitory Functional Groups: Certain functional groups on your substrates (e.g., unprotected thiols) can coordinate strongly to the copper catalyst, poisoning it.
-
Inappropriate Ligand Choice (or lack thereof): Ligands play a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction.[4][8] Running the reaction without a suitable ligand can lead to poor performance.
-
-
Recommended Solutions:
-
Optimize Your Catalyst System: If you are starting with a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.[7] If using a Cu(I) salt (like CuI or CuBr), be aware that these can still be oxidized if oxygen is present.
-
Introduce a Stabilizing Ligand: Ligands are essential for protecting the Cu(I) center from oxidation and disproportionation.[4][8] Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent, commonly used ligands that accelerate the reaction and improve yields.[8][9]
-
Check Substrate Purity and Compatibility: Ensure your azide and alkyne starting materials are pure. If your molecules contain potentially coordinating groups, consider using a protecting group strategy.
-
Solvent Choice: The reaction is often faster in water or mixtures of water and organic solvents (e.g., tBuOH, DMSO).[6] Avoid using acetonitrile, as its strong coordinating ability with Cu(I) can inhibit the reaction.[7]
-
Issue 3: My final product is colored and/or my NMR is broadened, suggesting residual copper.
-
Question: How can I effectively remove the copper catalyst from my triazole product after the reaction?
-
Probable Cause: Triazoles themselves are excellent ligands for copper. The nitrogen lone pairs on the newly formed triazole ring can chelate strongly to residual copper ions, making them difficult to remove by simple extraction or silica gel chromatography.[10]
-
Recommended Solutions:
-
Chelating Washes: After the reaction, wash the crude product with an aqueous solution of a strong chelating agent. EDTA (ethylenediaminetetraacetic acid) is a common choice, though its affinity might sometimes be lower than the triazole product's.[10] A dilute aqueous ammonia solution can also be effective by forming a soluble copper-ammonia complex.
-
Specialized Scavengers: Use silica-based or polymer-based copper scavengers. These are functionalized resins with high affinity for copper that can be added to a solution of your product, stirred, and then simply filtered off.
-
Filtration through a Short Plug: Dissolve your crude product in an organic solvent and pass it through a short plug of silica gel or alumina. This can often trap a significant portion of the copper salts.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
-
A1: Both are effective, but the combination of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) is often more convenient and reliable.[7] This is because Cu(II) salts are more stable to storage and the in situ reduction continuously generates the active Cu(I) catalyst, helping to counteract any oxidative deactivation during the reaction.[7]
-
-
Q2: What is the role of a ligand and how do I choose one?
-
A2: Ligands serve two primary purposes: they stabilize the catalytically active Cu(I) oxidation state to prevent oxidation and disproportionation, and they accelerate the rate of the cycloaddition.[4][8] For general purposes, THPTA is an excellent choice due to its high water solubility and effectiveness. TBTA is also widely used but is less soluble in aqueous media. The choice can depend on your specific substrates and solvent system.
-
-
Q3: Can I run the reaction open to the air?
-
A3: While the inclusion of a reducing agent like sodium ascorbate provides a buffer against oxidation by air, it is still best practice to perform the reaction under an inert atmosphere (N₂ or Ar).[3][7] This minimizes the amount of reducing agent consumed by oxygen and provides the most robust conditions for preventing side reactions and ensuring high yields.
-
-
Q4: My reaction involves a sterically hindered alkyne or azide. What can I do to improve the yield?
-
A4: Steric hindrance can significantly slow down the reaction rate.[11] To overcome this, you can try:
-
Increasing the Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. However, be aware that higher temperatures can also promote side reactions.[12][13]
-
Increasing Catalyst and Ligand Loading: Increasing the concentration of the active catalytic species can help improve the reaction rate.
-
Prolonging the Reaction Time: Simply allowing the reaction to run for a longer period (24-48 hours) may be sufficient to achieve a good yield.
-
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a High-Yield CuAAC Reaction
This protocol is designed to minimize side reactions and is a robust starting point for most azide-alkyne cycloadditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Deoxygenation: Sparge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). If using a ligand, prepare a solution of the ligand (e.g., THPTA, 0.01-0.05 eq) in the reaction solvent.
-
Reaction Initiation: Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture, followed by the ligand solution (if used), and finally the CuSO₄ solution. The solution will often turn a yellow/orange or heterogeneous green color.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with a copper-chelating solution (e.g., 10% aqueous ammonia or 5% EDTA solution) to remove residual copper, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
Caption: Recommended workflow for CuAAC reactions.
Section 5: Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Catalyst System | CuSO₄ (1-5 mol%) + Sodium Ascorbate (5-10 mol%) | In situ generation of Cu(I) is convenient and robust against oxidation.[7] |
| Ligand | THPTA or TBTA (1-5 mol%) | Stabilizes Cu(I), prevents oxidation, and accelerates the reaction.[4][8] |
| Solvent | H₂O, t-BuOH/H₂O, DMSO/H₂O | Aqueous mixtures often accelerate the reaction. Avoid acetonitrile.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the Cu(I) catalyst, preventing Glaser coupling.[3] |
| Temperature | Room Temperature (typically) | Provides a good balance between reaction rate and selectivity. Can be gently heated for sterically hindered substrates.[11][12] |
| Purification | Wash with EDTA or NH₄OH(aq) solution | Removes residual copper which chelates to the triazole product.[10] |
References
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. Available at: [Link]
-
Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Publications. Available at: [Link]
- Process for treatment of water containing azole-type anticorrosive for copper. Google Patents.
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available at: [Link]
-
What's the Best Way to Remove Copper from Industrial Wastewater?. SAMCO. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Most used CuAAC reaction ligands. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. Available at: [Link]
-
Purifying Copper | Reactions | Chemistry | FuseSchool. YouTube. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). Available at: [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
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- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,2,4-Triazole Derivatives: A Guide for Researchers
The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its unique physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions, make it a versatile building block in drug design.[1][2] This guide provides a comprehensive comparative study of the diverse biological activities of 1,2,4-triazole derivatives, offering insights into their therapeutic potential as antifungal, anticancer, antibacterial, and antiviral agents. We will delve into the experimental data supporting these activities, the underlying mechanisms of action, and the methodologies used for their evaluation, providing a valuable resource for researchers and drug development professionals.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most well-established and commercially successful application of 1,2,4-triazole derivatives is in the realm of antifungal therapy.[3] A significant number of clinically used antifungal drugs, including fluconazole and itraconazole, are built around this heterocyclic core.[4]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole derivatives lies in their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[1] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Comparative Antifungal Activity:
The antifungal efficacy of 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of a microorganism. The following table presents a selection of 1,2,4-triazole derivatives and their reported MIC values against various fungal pathogens.
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Dichloro thiourea 11b | Candida albicans | 0.25 | [5] |
| Monochloro 11a | Candida albicans | 4 | [5] |
| 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | [3] |
| Triazole-piperdine-oxadiazoleside 19g | Candida albicans | 0.031 | [3] |
| Triazole-piperdine-oxadiazoleside 20b | Candida albicans | 0.016 | [3] |
| Fluconazole (Control) | Candida albicans | 0.25-0.5 | [3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable liquid medium, such as RPMI 1640.[6]
-
Compound Dilution: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate to create a range of concentrations.[6]
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (containing the fungus but no compound) and a negative control well (containing medium only) are included.[6]
-
Incubation: The plate is incubated at a suitable temperature (typically 35°C) for 24-48 hours to allow for fungal growth.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (often defined as a ≥50% decrease in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density using a microplate reader.[7]
Anticancer Activity: A Multi-Targeted Approach
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit cancer cell proliferation and induce cell death.[8][9]
Mechanism of Action: Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not attributed to a single, universal mechanism. Instead, these compounds often exhibit a multi-targeted approach, interfering with several key pathways involved in cancer progression. Some of the prominent mechanisms include:
-
Enzyme Inhibition:
-
Kinases: They can inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are critical components of signaling pathways that regulate cell growth and proliferation.[10]
-
Topoisomerases: By interfering with topoisomerase enzymes, these derivatives can disrupt DNA replication and repair processes in rapidly dividing cancer cells.[9]
-
Aromatase: Certain 1,2,4-triazole derivatives, like letrozole and anastrozole, are potent aromatase inhibitors, blocking the synthesis of estrogen and are used in the treatment of hormone-dependent breast cancer.
-
-
Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle and induces apoptosis (programmed cell death).[10]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Comparative Anticancer Activity:
The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly evaluated using the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth. The following table showcases the IC50 values of selected derivatives against the human breast cancer cell line MCF-7.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10a | MCF-7 | 6.43 | [11] |
| Compound 8c | MCF-7 | 3.6 (EGFR inhibition) | [12] |
| Bet-TZ1 | MCF-7 | 33.52 | [13] |
| Bet-TZ3 | MCF-7 | >100 | [13] |
| Doxorubicin (Control) | MCF-7 | Varies |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours.[14]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14] The absorbance is directly proportional to the number of viable cells.
Antibacterial Activity: Targeting DNA Gyrase
While not as extensively explored as their antifungal and anticancer properties, 1,2,4-triazole derivatives have also demonstrated promising antibacterial activity against a range of pathogenic bacteria.[4][15]
Mechanism of Action: A key mechanism of antibacterial action for some 1,2,4-triazole derivatives is the inhibition of bacterial DNA gyrase.[5] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[15] By inhibiting this enzyme, the triazole derivatives prevent the supercoiling and uncoiling of bacterial DNA, leading to a cessation of these vital cellular processes and ultimately bacterial cell death.[16] The 1,2,4-triazole moiety can act as a bioisostere for the carboxylic acid group found in quinolone antibiotics, which also target DNA gyrase.[5]
Caption: Antibacterial mechanism of 1,2,4-triazoles via DNA gyrase inhibition.
Comparative Antibacterial Activity:
The antibacterial potency of 1,2,4-triazole derivatives is also determined by their MIC values. The table below provides a comparison of the activity of selected derivatives against various bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fused Triazole 39c | E. coli | 3.125 | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e | Staphylococcus aureus | Superior to Streptomycin | [17] |
| Norfloxacin derivative 3a | Mycobacterium smegmatis | <1.9 | [4] |
| Ciprofloxacin derivative 3b | Mycobacterium smegmatis | <1.9 | [4] |
| Streptomycin (Control) | Mycobacterium smegmatis | 4 | [4] |
Antiviral Activity: Diverse Modes of Inhibition
The antiviral potential of 1,2,4-triazole derivatives is a growing area of research, with compounds showing activity against a variety of viruses, including influenza and HIV.[2][6]
Mechanism of Action: The antiviral mechanisms of 1,2,4-triazoles are diverse and virus-specific.
-
Influenza Virus: Some derivatives have been shown to target the viral hemagglutinin, a surface protein that is crucial for the attachment of the virus to host cells.[11] By inhibiting hemagglutinin, these compounds prevent the initial step of viral infection.
-
Human Immunodeficiency Virus (HIV): Certain 1,2,4-triazole derivatives have been identified as inhibitors of the HIV capsid protein (CA).[18] The HIV capsid is a protein shell that encloses the viral genome and is essential for both the early and late stages of the viral life cycle. By binding to the capsid protein, these compounds can disrupt its assembly and disassembly, thereby inhibiting viral replication.[18]
Caption: Antiviral mechanisms of 1,2,4-triazole derivatives.
Comparative Antiviral Activity:
The antiviral efficacy is often measured by the EC50 (half-maximal effective concentration) or IC50 value.
| Derivative | Virus | Activity Metric | Value (µM) | Reference |
| Compound d19 | HIV-1 | EC50 | 0.59 | [18] |
| Compound d19 | HIV-2 | EC50 | 2.69 | [18] |
| PF-74 (Control) | HIV-1 | EC50 | Varies | [18] |
Conclusion
This comparative guide highlights the remarkable versatility of the 1,2,4-triazole scaffold in medicinal chemistry. The extensive research into their biological activities has led to the development of important clinical drugs and continues to inspire the design of novel therapeutic agents. The well-defined antifungal mechanism provides a solid foundation for rational drug design, while the multi-targeted nature of their anticancer activity offers opportunities for developing therapies that can overcome drug resistance. The promising antibacterial and antiviral activities further underscore the broad therapeutic potential of this heterocyclic core. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can continue to harness the power of the 1,2,4-triazole nucleus to develop next-generation therapeutics with enhanced efficacy and selectivity.
References
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Bhat, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[11][15] and[6][11]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2269-2287.
- Dupont, C., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. iScience, 27(10), 110967.
- Fakhri, S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6618.
- Gomaa, A. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 284-296.
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- Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158.
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- Al-Bayati, M. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 499-511.
- Wang, Y., et al. (2022). Discovery of novel 1,2,4-triazole phenylalanine derivatives targeting an unexplored region within the interprotomer pocket of the HIV capsid protein. Journal of Medicinal Chemistry, 65(10), 7149-7164.
- Patel, N. B., & Shaikh, F. M. (2011). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986526.
- Sun, Q., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 863960.
- De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025.
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- ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
- Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1456.
- Singh, P., et al. (2016). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 3(4), 118-123.
- Baryshnikova, M. A., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(5), 481-483.
- Asif, M. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e220059.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Cyano-Substituted Triazoles
Introduction: The Strategic Alliance of a Privileged Scaffold and a Potent Functional Group
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor. Among the vast array of molecular scaffolds, the five-membered nitrogen-containing triazole ring has earned the status of a "privileged structure."[1] Its two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are cornerstones in the design of a multitude of clinically successful drugs, from antifungals like fluconazole to anticancer agents such as anastrozole.[2][3] The triazole moiety is not merely a passive linker; its nitrogen atoms serve as crucial hydrogen bond donors and acceptors, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[4]
When this versatile scaffold is strategically functionalized with a cyano (-C≡N) group, a powerful synergistic partnership emerges. The nitrile group is far from being a simple substituent. Its unique physicochemical properties—strong electron-withdrawing nature, linear geometry, and ability to act as a potent hydrogen bond acceptor—make it an invaluable tool in rational drug design.[5] The incorporation of a cyano group can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacological effect.[5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyano-substituted triazoles. We will explore how the interplay between the triazole core and the cyano functionality dictates biological activity, with a focus on key therapeutic targets. This will be supported by comparative experimental data, detailed protocols for synthesis and evaluation, and visual aids to elucidate complex concepts for researchers, scientists, and drug development professionals.
The Dual Nature of the Triazole Core: 1,2,3- vs. 1,2,4-Triazoles
The specific arrangement of nitrogen atoms within the triazole ring gives rise to two distinct isomers with different properties and synthetic accessibilities.
-
1,2,3-Triazoles: Often synthesized via the robust and highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," these isomers are characterized by their exceptional chemical stability.[6] They are frequently employed as bioisosteric replacements for amide bonds, offering improved metabolic resistance.
-
1,2,4-Triazoles: This isomer is a prominent feature in numerous approved drugs.[3] The 1,2,4-triazole ring is metabolically stable and its nitrogen atoms play a pivotal role in binding to receptors through hydrogen bonding.[4]
The choice between these isomers can profoundly impact the orientation of substituents and, consequently, the molecule's interaction with its biological target.
The Cyano Group: A Key Player in Molecular Recognition
The cyano group's influence on a molecule's activity is multifaceted:
-
Electronic Effects: As a potent electron-withdrawing group, the cyano moiety can modulate the electronic density of adjacent aromatic systems, influencing their interactions with biological targets.[5]
-
Binding Interactions: The linear geometry of the cyano group allows it to fit into narrow, sterically constrained active sites of enzymes.[5] Furthermore, the terminal nitrogen atom is an excellent hydrogen bond acceptor, forming critical interactions with protein residues.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
Structure-Activity Relationship (SAR) Analysis: Case Studies
The strategic placement of a cyano group on a triazole-based scaffold has led to the development of potent inhibitors for various enzyme classes.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[7] Many potent DPP-4 inhibitors, known as "gliptins," feature a cyano group.
Key SAR Insights:
-
Interaction with the S1 Pocket: The cyano group often occupies the S1 pocket of the DPP-4 enzyme, where it can form important interactions with key residues.
-
Role of the Triazole Ring: The triazole ring serves to orient the cyano-containing moiety and other substituents for optimal binding within the enzyme's active site. Computational studies have shown that substitutions on the N1 and N2 positions of the triazole ring with hydrogen bond donor groups can enhance biological activity.[8]
-
Impact of Substituents: The addition of electron-withdrawing groups, such as fluorine or chlorine, to other parts of the scaffold can further increase the inhibitory potential of the compound.[7] An electron-withdrawing side chain on the triazole ring itself has also been shown to improve biological activity.[8]
| Compound Class | Key Structural Features | Representative IC50 |
| Triazolopiperazines | Cyano group on a piperazine ring attached to a triazole | Low nanomolar range |
| Fused Triazoles | Triazole ring fused with another heterocyclic system | Sub-micromolar to nanomolar range |
Case Study 2: Aromatase Inhibitors for Breast Cancer
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a cornerstone of treatment for hormone-receptor-positive breast cancer. Letrozole and Anastrozole are two blockbuster drugs that feature a cyano-substituted triazole core.[2]
Key SAR Insights:
-
Heme Coordination: The sp2 hybridized nitrogen of the 1,2,4-triazole ring competitively inhibits the enzyme by coordinating to the heme iron at the center of the protoporphyrin ring.[9]
-
Active Site Fit: The cyano group acts as an electron-withdrawing entity, influencing the electronic properties of the attached benzene ring.[5] Molecular docking simulations suggest that the linear shape of the cyano-containing fragment fits precisely within the steric confines of the aromatase active site, contributing to selectivity.[5]
| Drug | Core Structure | Key SAR Feature |
| Letrozole | Bis(4-cyanophenyl)methyl-1,2,4-triazole | Two cyano groups enhance binding and selectivity. |
| Anastrozole | Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzene-1,3-dicarbonitrile | The triazole nitrogen coordinates with the heme iron. |
Experimental Protocols
Synthesis: A Representative Protocol for 1,4-Disubstituted-5-cyano-1,2,3-triazoles
This protocol describes a two-step, copper-mediated synthesis of 1,4-diaryl-5-cyano-1,2,3-triazoles.[10]
Step 1: Synthesis of 1-Iodo-2-phenylacetylene
-
To a solution of phenylacetylene in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS).
-
Add a catalytic amount of a silver salt (e.g., AgNO3).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with an aqueous solution of sodium thiosulfate and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Cycloaddition to form the Cyano-substituted Triazole
-
In a reaction vessel, combine the synthesized 1-iodo-2-phenylacetylene, an appropriate aryl azide, and a copper(I) catalyst (e.g., CuI).
-
Add a source of cyanide, such as potassium hexacyanoferrate(II).
-
Heat the reaction mixture in a suitable solvent (e.g., DMSO) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to yield the desired 1,4-diaryl-5-cyano-1,2,3-triazole.
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In the 96-well plate, add the assay buffer.
-
Add the test compounds, positive control, or DMSO (for the negative control) to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Key Concepts
Caption: Key SAR interactions of a cyano-substituted triazole with a biological target.
Caption: Drug discovery workflow for cyano-substituted triazoles.
Conclusion and Future Perspectives
The combination of a triazole scaffold with a cyano substituent has proven to be a highly effective strategy in the development of potent and selective therapeutic agents. The triazole ring provides a stable and synthetically accessible framework, while the cyano group offers unique electronic and steric properties that facilitate strong interactions with a variety of biological targets.
Future research in this area will likely focus on:
-
Novel Scaffolds: Exploring new triazole-containing fused heterocyclic systems to access novel chemical space and intellectual property.
-
Target Selectivity: Fine-tuning substituents to achieve greater selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.
-
Covalent Inhibitors: Leveraging the reactivity of the cyano group or other functionalities to design targeted covalent inhibitors for enzymes like cysteine proteases.
By continuing to unravel the intricate structure-activity relationships of this versatile molecular motif, the scientific community is well-positioned to develop the next generation of innovative medicines.
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Application of triazoles in the structural modification of natural products. Taylor & Francis Online. [Link]
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Synthesis and SAR evaluation of 1,2,4-triazoles as A(2A) receptor antagonists. PubMed. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. National Center for Biotechnology Information. [Link]
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A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]
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New triazole-based hybrids as neurotropic agents. National Center for Biotechnology Information. [Link]
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Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. National Center for Biotechnology Information. [Link]
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Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. ACS Publications. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Biological Activities of Triazoles. ResearchGate. [Link]
-
Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. National Center for Biotechnology Information. [Link]
-
Stable Hemiaminals with a Cyano Group and a Triazole Ring. MDPI. [Link]
-
Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. National Center for Biotechnology Information. [Link]
-
Insights into the structural requirements of triazole derivatives as promising DPP IV inhibitors: computational investigations. PubMed. [Link]
-
Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Europe PMC. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ACS Publications. [Link]
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validating the mechanism of action for novel triazole compounds
The user wants a comprehensive guide on . This guide should be structured with full editorial control, maintaining scientific integrity, and providing in-depth technical details. It needs to be written from the perspective of a Senior Application Scientist.
Here's a breakdown of the core requirements:
PART 1: CORE DIRECTIVE (Autonomy)
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I have the freedom to structure the guide as I see fit, avoiding a rigid template.
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The structure should be logical and best explain the topic.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: Explain the 'why' behind experimental choices, not just the 'how'.
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Trustworthiness: Protocols should be self-validating. This implies including controls, expected outcomes, and troubleshooting.
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Authoritative Grounding & Comprehensive References:
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In-text citations for key claims and protocols.
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A complete, numbered reference list at the end with Title, Source, and a clickable URL.
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Provide detailed, step-by-step methodologies.
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Mandatory Visualization:
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Use Graphviz (DOT language) for diagrams of signaling pathways, workflows, or logical relationships.
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Enclose DOT scripts in a dot code block.
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Provide a brief caption for each diagram.
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Adhere to specific diagram specifications (width, color contrast).
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Mental Sandbox Simulation:
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Initial Structure Idea:
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Introduction: Briefly introduce triazole compounds, their diverse biological activities (antifungal, anticancer, etc.), and the importance of MoA validation in drug discovery. Mention the shift from traditional antifungal roles to broader applications like kinase inhibition.
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Chapter 1: Understanding the Landscape of Triazole Mechanisms.
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Discuss the classical antifungal MoA (inhibition of ergosterol synthesis).
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Introduce the emerging role of triazoles as kinase inhibitors. This is a key area for novel compounds.
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Use a high-level diagram to show these two major pathways.
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Chapter 2: A Hierarchical Approach to MoA Validation.
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Present a logical workflow, starting from broad, high-throughput methods to more specific, in-depth analyses.
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This is where I'll introduce the concept of a "validation cascade".
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Create a Graphviz workflow diagram for this cascade.
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Chapter 3: Primary Validation: Does the Compound Bind its Target?
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Focus on biophysical and biochemical methods.
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Differential Scanning Fluorimetry (DSF): Explain the principle (thermal shift upon binding). Provide a detailed protocol, a table for data presentation (Tm shift), and discuss controls. Explain why this is a good first-pass, high-throughput screen.
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Isothermal Titration Calorimetry (ITC): Explain the principle (heat change upon binding). Provide a protocol, a table for thermodynamic data (KD, ΔH, ΔS), and explain how this provides deeper thermodynamic insight than DSF.
-
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Chapter 4: Cellular Confirmation: Does the Compound Engage its Target in a Biological Context?
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Move from in-vitro to in-cellulo.
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Cellular Thermal Shift Assay (CETSA): Explain how this validates target engagement in intact cells. Provide a detailed protocol, data presentation examples (western blot or AlphaScreen data), and discuss its importance for confirming cellular permeability and engagement.
-
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Chapter 5: Functional Consequence: What is the Downstream Effect?
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Connect target engagement to a functional outcome.
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Kinase Profiling/Selectivity Screening: Explain the importance of understanding on-target and off-target effects. Discuss how this is done (e.g., using large kinase panels). Provide a sample data table (e.g., % inhibition across a panel).
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Cell-based Functional Assays: Discuss assays that measure the downstream effects of target inhibition (e.g., phosphorylation assays for kinase inhibitors, cell viability assays).
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Chapter 6: Comparative Analysis: Putting It All Together.
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A summary table comparing the different techniques (DSF, ITC, CETSA, Kinase Profiling) based on throughput, information obtained, sample requirements, and stage of drug discovery.
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References: A complete, numbered list of all cited sources.
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Content Generation & Citation Strategy:
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I will use the search results to flesh out each section.
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I will ensure every claim about a technique's principle or a compound's MoA is followed by a citation like [cite:X].
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Graphviz and Table Implementation:
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I'll write the DOT scripts for the workflow diagrams. I need to be careful with the color contrast rules specified.
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MoA_Validation_Workflow.dot: A flowchart showing the progression from initial hypothesis to detailed validation.
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CETSA_Workflow.dot: A diagram illustrating the steps of the CETSA experiment.
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I will create Markdown tables to present sample data for DSF, ITC, and Kinase Profiling, making them clear and easy to compare.
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Senior Application Scientist Tone:
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The language will be technical but clear.
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I'll focus on the "why". For example, "We choose DSF as a primary screen due to its high-throughput nature and low sample consumption, allowing for rapid identification of potential binders from a large compound library.[16][19] However, it is prone to false positives, necessitating orthogonal validation with a technique like ITC.[19]".
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I will include practical tips, like mentioning the importance of controls (e.g., known inhibitors, DMSO vehicle) and potential pitfalls (e.g., compound precipitation).
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Final Review:
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Check all requirements: Autonomous structure? Check. E-E-A-T pillars? Check. In-text citations? Check. Reference list? Check. Tables? Check. Detailed protocols? Check. Graphviz diagrams with correct specs? Check. Captions? Check. The final output should be a cohesive, authoritative guide.
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This structured approach will allow me to meet all the user's detailed requirements and produce a high-quality, in-depth technical guide.### A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Triazole Compounds
Introduction: The Evolving Landscape of Triazole Therapeutics
The triazole scaffold, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry.[4][5] Historically celebrated for their potent antifungal activity, triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1][6][7][9] This disruption leads to impaired membrane integrity and ultimately, fungal cell death.[9]
However, the chemical versatility and unique physicochemical properties of the triazole ring—including its metabolic stability and ability to engage in diverse non-covalent interactions—have propelled its exploration far beyond mycology.[2][4][8] Today, novel triazole-based compounds are being developed as potent inhibitors for a wide array of therapeutic targets, most notably protein kinases, which are pivotal in oncology, inflammation, and other disease areas.[11][12][15]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of these novel triazole compounds. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices, establishing a self-validating workflow that builds a robust and compelling case for a compound's intended biological activity. The journey from a hypothetical MoA to a validated one is a multi-step process, requiring a hierarchical and orthogonal approach to generate unimpeachable evidence.
Chapter 1: The Strategic Framework for MoA Validation
Determining the MoA is not a linear path but a cyclical process of hypothesis generation, testing, and refinement.[38][40] A successful strategy begins with broad, high-throughput methods to establish initial interactions and progressively narrows down to highly specific assays that confirm target engagement and functional consequences in a physiologically relevant context. This validation cascade ensures that resources are spent on the most promising candidates and builds a strong data package for go/no-go decisions.[38]
The following diagram illustrates a logical workflow for MoA validation, forming the structural backbone of this guide.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of the triazole compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37 °C.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40 °C to 70 °C in 2-3 °C increments) for 3 minutes, followed by cooling to room temperature. [26]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or other suitable methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western Blotting, ELISA, or mass spectrometry.
-
The results are typically presented as a "melting curve," showing the percentage of soluble protein remaining as a function of temperature. A successful compound will shift this curve to the right.
(Example: Western Blot Data for a Target Kinase)
-
Vehicle (DMSO) Treatment: A strong band for the target kinase is visible at lower temperatures (e.g., 40-50 °C), which diminishes and disappears at higher temperatures (e.g., >56 °C) as the protein denatures and precipitates.
-
Novel Triazole A Treatment: The band for the target kinase persists at higher temperatures (e.g., up to 62 °C) compared to the DMSO control, demonstrating stabilization upon compound binding.
Interpretation: The thermal shift observed in CETSA provides strong evidence of target engagement within a physiologically relevant setting. [27]This confirms the compound's cell permeability and its ability to interact with the target amidst a multitude of other cellular components.
Chapter 4: Phase 3 - Assessing Function and Selectivity
Confirming target engagement is necessary but not sufficient. The final phase of MoA validation is to demonstrate that this engagement translates into the desired functional outcome and to understand the compound's selectivity profile.
Kinase Selectivity Profiling
For triazoles designed as kinase inhibitors, it is paramount to determine their selectivity across the human kinome. [13]A compound that inhibits numerous off-target kinases is more likely to cause toxicity. [32]Kinase profiling is typically performed by specialized service providers who screen the compound against a large panel of kinases (often >400). [32][33] Causality: This step is crucial for risk assessment. High selectivity for the intended target over other kinases is a key attribute of a promising drug candidate. The data generated guides lead optimization efforts to improve selectivity and reduce potential off-target liabilities. [10][36]
Data is often presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM) across the kinase panel.
| Kinase Target | % Inhibition at 1 µM |
| Intended Target (e.g., EGFR) | 98% |
| Off-Target 1 (e.g., VEGFR2) | 75% |
| Off-Target 2 (e.g., SRC) | 15% |
| Off-Target 3 (e.g., CDK2) | <5% |
| (...and 400+ other kinases) | (...) |
Interpretation: Novel Triazole A shows high potency against its intended target, EGFR. It also shows significant activity against VEGFR2, suggesting a potential polypharmacology profile that may be desirable or undesirable depending on the therapeutic context. Its activity against SRC and CDK2 is minimal, indicating good selectivity over these kinases.
Cell-Based Functional Assays
The ultimate proof of MoA is linking direct target engagement to a cellular response. The choice of assay is entirely dependent on the target's known biological function. For a kinase inhibitor, this would typically involve measuring the phosphorylation of a known downstream substrate.
Causality: This assay validates that the binding event (Phase 1) and target engagement (Phase 2) are functionally meaningful. It closes the loop by showing that when the compound engages the target, the target's activity is modulated as hypothesized, leading to a measurable biological effect.
-
Cell Treatment: Treat cells with a dose-response of the triazole compound for a specific duration.
-
Stimulation: If necessary, stimulate the signaling pathway to activate the target kinase (e.g., with a growth factor like EGF for the EGFR pathway).
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Perform a Western blot using an antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-ERK for the EGFR/MAPK pathway) and an antibody for the total substrate protein as a loading control.
-
Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of substrate phosphorylation.
Interpretation: A dose-dependent decrease in substrate phosphorylation upon treatment with the novel triazole compound confirms that it is not only engaging the target kinase but also inhibiting its catalytic function within the cell. This functional data, combined with the biophysical and cellular engagement data, creates a powerful and cohesive validation of the compound's mechanism of action.
Conclusion
Validating the mechanism of action for a novel triazole compound is a systematic and multi-faceted endeavor that requires a suite of orthogonal experimental approaches. By progressing through a logical cascade—from demonstrating direct biophysical binding with DSF and ITC, to confirming target engagement in a cellular context with CETSA, and finally to assessing functional outcomes and selectivity with profiling and cell-based assays—researchers can build an unassailable case for their compound's MoA. This rigorous, evidence-based approach is fundamental to mitigating risk, guiding medicinal chemistry efforts, and ultimately, accelerating the journey of a promising compound from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
